molecular formula C2H7IN2 B1529156 Acetamidine Hydroiodide CAS No. 1452099-14-7

Acetamidine Hydroiodide

Cat. No.: B1529156
CAS No.: 1452099-14-7
M. Wt: 186 g/mol
InChI Key: GGYGJCFIYJVWIP-UHFFFAOYSA-N
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Description

Acetamidine Hydroiodide is a useful research compound. Its molecular formula is C2H7IN2 and its molecular weight is 186 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Acetamidine Hydroiodide, also known as Acetamidinium Iodide, is primarily used in the modification of perovskite structures . It is often used to tune the electrical properties of perovskite solar cells and LEDs . The primary target of this compound is the perovskite structure itself .

Mode of Action

It is known that it interacts with its targets (perovskite structures) by altering their electrical properties . This interaction results in changes to the performance and efficiency of devices such as solar cells and LEDs .

Biochemical Pathways

It is known that the compound plays a role in the formation and stability of perovskite structures . These structures are crucial in the function of certain electronic devices, and any changes to these structures can have downstream effects on the device’s performance .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the electrical properties of perovskite structures . These changes can affect the performance and efficiency of devices that utilize these structures, such as solar cells and LEDs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness in modifying perovskite structures can be influenced by factors such as light, moisture, and pH . These factors can affect the persistence of this compound in the environment, as well as its ability to interact with its targets .

Biochemical Analysis

Properties

IUPAC Name

ethanimidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYGJCFIYJVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452099-14-7
Record name Acetamidine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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